
2-Phenyl-2-sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-sulfanylethanol is a chemical compound that belongs to the class of thioethers. It is commonly used as a reagent in organic synthesis and has been extensively studied for its potential applications in various scientific fields.
Scientific Research Applications
Synthesis of Heteroatomic Compounds
2-Phenyl-2-sulfanylethanol serves as a precursor in the synthesis of new sulfur- and nitrogen-containing compounds. A study highlighted its role in the synthesis of thiourea and acetophenone derivatives, which exhibit significant biological activity and potential for drug development due to their antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020).
Biotechnological Production
In the field of biotechnology, this compound is highlighted for its application in the production of 2-Phenylethanol (2-PE), a compound with a rose-like fragrance used in cosmetics, perfumes, and food industries. The biotechnological production of 2-PE through microbial transformation is considered environmentally friendly and sustainable (Hua & Xu, 2011).
Material Science Applications
In material science, derivatives of this compound have been utilized in the development of advanced materials. For instance, sulfonated poly(arylene ether)s containing pendant sulfonic acid groups, synthesized from derivatives of this compound, have shown promise as proton exchange membranes in fuel cell applications, demonstrating high proton conductivities and thermal stability (Kim et al., 2009).
Microbiological and Enzymatic Studies
This compound also plays a role in microbiological research, particularly in the development of microbial strains for the enhanced production of industrially important chemicals. Studies have explored the metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli for the production of 2-PE, leveraging pathways that include the decarboxylation and reduction of phenylpyruvate, derived from L-phenylalanine (Kim, Cho, & Hahn, 2014).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions. While specific safety and hazard information for “2-Phenyl-2-sulfanylethanol” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
It is known that compounds with similar structures, such as alcohols and phenols, can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
Alcohols and phenols, compounds with similar structures, are known to have various effects, such as hydrogen bonding and polarity, which can influence their interactions with other molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Phenyl-2-sulfanylethan-1-ol, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
properties
IUPAC Name |
2-phenyl-2-sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBCKNGCMZQWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)
![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)
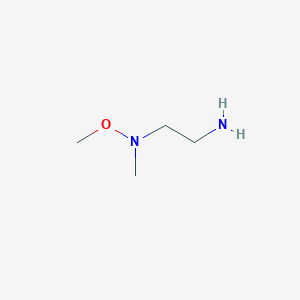
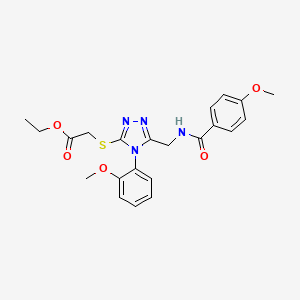

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
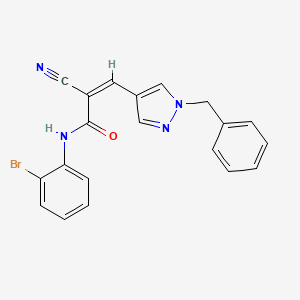
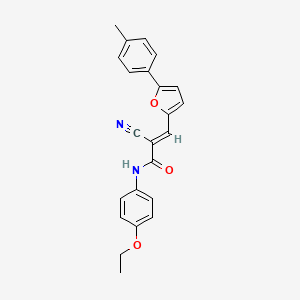
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
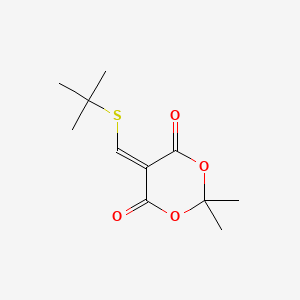
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)